Synthesis and Analytical Characterization of 1-Cyclobutyl-4-nitrosopiperazine: A Technical Guide for NDSRI Reference Standards
Synthesis and Analytical Characterization of 1-Cyclobutyl-4-nitrosopiperazine: A Technical Guide for NDSRI Reference Standards
Executive Summary & Regulatory Context
The pharmaceutical industry is currently operating under stringent mandates established by the and to monitor, quantify, and mitigate Nitrosamine Drug Substance-Related Impurities (NDSRIs). NDSRIs are complex, mutagenic nitrosamines that share structural similarity with active pharmaceutical ingredients (APIs) or their synthetic precursors.
1-Cyclobutylpiperazine is a critical secondary amine building block, frequently utilized in the synthesis of histamine H3 receptor antagonists and other neuropharmacological agents[1]. Under specific manufacturing, formulation, or storage conditions, this secondary amine can undergo electrophilic nitrosation to form 1-cyclobutyl-4-nitrosopiperazine (CAS: 61379-69-9)[2]. To comply with regulatory Acceptable Intake (AI) limits[3], analytical laboratories require high-purity reference standards of this specific NDSRI for LC-MS/MS quantification. This whitepaper details two robust, self-validating synthetic methodologies to generate this standard, emphasizing the mechanistic causality behind each protocol.
Mechanistic Principles of Secondary Amine Nitrosation
The synthesis of 1-cyclobutyl-4-nitrosopiperazine relies on the N-nitrosation of its secondary amine precursor[4]. Unlike primary amines (which form unstable diazonium salts) or tertiary amines (which require complex dealkylative pathways), secondary amines react directly and efficiently with nitrosonium ions (
Fig 1. Electrophilic nitrosation pathway of 1-cyclobutylpiperazine to form the NDSRI.
The reaction is driven by the nucleophilic attack of the piperazine nitrogen on the electrophilic
-
Aqueous Nitrosation: Utilizes sodium nitrite (
) in the presence of a strong acid (e.g., HCl). The acid protonates nitrous acid ( ), leading to dehydration and the in situ generation of [2]. -
Anhydrous Nitrosation: Utilizes alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents. This proceeds via a transnitrosation mechanism, transferring the nitroso group directly to the secondary amine without requiring aqueous biphasic conditions[2],[4].
Experimental Protocols
The following protocols have been designed as self-validating systems. The causality behind each physical manipulation is explicitly stated to ensure experimental reproducibility and scientific integrity.
Method A: Aqueous Acidic Nitrosation ( / HCl)
This method is highly scalable and cost-effective, ideal for water-soluble amine salts such as .
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1-cyclobutylpiperazine dihydrochloride (10.0 mmol, 2.13 g) in 20 mL of 0.5 M HCl.
-
Causality: The dihydrochloride salt ensures complete dissolution in the aqueous phase[5]. The excess acid maintains the low pH required for
protonation.
-
-
Thermal Control: Chill the reaction flask to 0–5 °C using an ice-water bath.
-
Causality: Nitrous acid is thermally unstable. Maintaining near-freezing temperatures prevents its decomposition into volatile
gases, ensuring stoichiometric efficiency.
-
-
Reagent Addition: Dissolve sodium nitrite (12.0 mmol, 0.83 g) in 5 mL of deionized water. Add this solution dropwise over 15 minutes to the chilled amine solution.
-
Causality: Dropwise addition prevents exothermic spikes and localized concentration gradients that could lead to over-nitrosation or degradation.
-
-
Incubation: Stir at 0–5 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.
-
Quenching & Extraction: Adjust the pH to ~8.0 using saturated aqueous
. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).-
Causality: The target NDSRI is a neutral, lipophilic molecule. Neutralizing the aqueous phase ensures the nitrosamine partitions entirely into the organic DCM layer, leaving inorganic salts (
, ) behind.
-
-
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/Hexanes gradient).
Method B: Anhydrous Organic Nitrosation (tert-Butyl Nitrite)
This method is preferred when avoiding aqueous waste streams or when working with the free base form of the amine in organic solvents[4].
Fig 2. Step-by-step experimental workflow for the anhydrous nitrosation method.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1-cyclobutylpiperazine free base (10.0 mmol, 1.40 g) in 20 mL of anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Add tert-butyl nitrite (15.0 mmol, 1.78 mL) dropwise at room temperature.
-
Causality:tert-Butyl nitrite acts as an organic-soluble
donor. The lack of water prevents side-hydrolysis reactions[2].
-
-
Catalysis: Add a catalytic amount of glacial acetic acid (1.0 mmol, 57 µL).
-
Causality: While secondary amines can react directly with alkyl nitrites, mild acid catalysis significantly accelerates the transnitrosation step by activating the nitrite oxygen[4].
-
-
Incubation: Stir at room temperature for 4–6 hours.
-
Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The byproduct, tert-butanol, is volatile and is removed during evaporation. Purify the crude residue via silica gel chromatography.
Quantitative Data Summaries
The following table summarizes the comparative metrics of both synthetic routes to assist researchers in selecting the optimal protocol for their laboratory infrastructure.
| Parameter | Method A (Aqueous | Method B (Anhydrous t-BuONO) |
| Typical Yield | 75% – 85% | 80% – 90% |
| Reaction Time | 3 – 4 hours | 4 – 6 hours |
| Primary Byproducts | Inorganic salts ( | tert-Butanol (volatile) |
| Substrate State | Optimal for Amine HCl Salts | Optimal for Amine Free Base |
| Scalability | High (Cost-effective reagents) | Medium (Higher reagent cost) |
| Environmental Impact | Aqueous heavy-metal-free waste | VOC emissions (t-BuOH) |
Analytical Characterization & Self-Validation
To ensure the trustworthiness of the synthesized reference standard, the following analytical self-validation system must be employed to confirm the identity and purity of 1-cyclobutyl-4-nitrosopiperazine:
-
TLC Monitoring (In-Process): Use a Ninhydrin stain. The secondary amine precursor will stain intensely (typically purple/pink). As the reaction progresses, the spot will disappear. The product, 1-cyclobutyl-4-nitrosopiperazine, lacks an N-H bond and is Ninhydrin-negative, but will be clearly visible under short-wave UV (254 nm).
-
LC-MS (ESI+): The exact mass of 1-cyclobutyl-4-nitrosopiperazine (
) is 169.12 Da. Expect a strong pseudomolecular ion peak at m/z 170.1 . -
1H NMR (400 MHz,
): Crucial Diagnostic Feature: The N-N=O functional group exhibits significant double-bond character due to resonance. This causes restricted rotation around the N-N bond at room temperature. Consequently, the piperazine ring protons adjacent to the nitrosamine nitrogen will split into two distinct sets of multiplets (representing the E and Z conformers). The presence of this restricted rotation splitting pattern is the definitive proof of successful N-nitrosation.
References
-
Control of Nitrosamine Impurities in Human Drugs | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL:[Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Covalent Inhibition of the Histamine H3 Receptor Source: MDPI URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CAS 799557-65-6: 1-cyclobutylpiperazine dihydrochloride [cymitquimica.com]
